2-Amino-5-mercapto-1,3,4-thiadiazole

Catalog No.
S610550
CAS No.
2349-67-9
M.F
C2H3N3S2
M. Wt
133.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-mercapto-1,3,4-thiadiazole

CAS Number

2349-67-9

Product Name

2-Amino-5-mercapto-1,3,4-thiadiazole

IUPAC Name

5-amino-3H-1,3,4-thiadiazole-2-thione

Molecular Formula

C2H3N3S2

Molecular Weight

133.20 g/mol

InChI

InChI=1S/C2H3N3S2/c3-1-4-5-2(6)7-1/h(H2,3,4)(H,5,6)

InChI Key

GDGIVSREGUOIJZ-UHFFFAOYSA-N

Synonyms

2-Amino-1,3,4-thiadiazol-5-thiol; 2-Amino-1,3,4-thiadiazole-5-mercaptan; 2-Amino-1,3,4-thiadiazole-5-thiol; 2-Amino-5-mercapto-1,3,4-thiadiazole; 2-Amino-5-mercapto-1,3,5-thiadiazole; 2-Amino-5-mercaptothiadiazole; 2-Amino-Δ2-1,3,4-thiadiazoline-5-th

Canonical SMILES

C1(=NNC(=S)S1)N

Isomeric SMILES

C1(=NN=C(S1)S)N

The exact mass of the compound 5-Amino-1,3,4-thiadiazole-2-thiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 209061. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) is a bifunctional heterocyclic compound featuring a thiadiazole core with both an amine (-NH2) and a thiol (-SH) group. This specific arrangement of nitrogen and sulfur heteroatoms makes it a highly effective metal chelator and surface-active agent. Its primary established applications are in corrosion inhibition, particularly for copper and steel, and as a versatile precursor for synthesizing more complex derivatives, metal-organic gels, and functional polymers. Its utility stems from the ability of its multiple heteroatoms to coordinate with metal surfaces and ions, forming protective films or acting as a robust building block in materials synthesis.

Procurement Fit

Heterocyclic building block for nucleophilic substitution and condensation reactions

Thiol and amino groups enable versatile derivatization

Metal-chelating and corrosion-inhibiting applications for steel and copper in acidic media

Nitrogen/sulfur-rich core supports surface adsorption

Industrial-scale synthesis via xanthate salt route may support consistent bulk supply

Process avoids flammable CS₂ handling and expensive thiocyanate precursors

Substituting 2-amino-5-mercapto-1,3,4-thiadiazole with simpler analogs often leads to performance compromises. Comparators like 2,5-dimercapto-1,3,4-thiadiazole (DMTD) lack the amine group, altering the electronic properties and coordination behavior, which can reduce inhibition efficiency on certain alloys. Common inhibitors like benzotriazole (BTA) may show strong affinity for one metal (e.g., copper) but perform poorly on others (e.g., silver-rich phases), whereas the dual functionality of AMT provides a different binding mechanism. Simple thiols lack the stable heterocyclic ring and nitrogen atoms, which are critical for forming dense, thermally stable protective layers and for acting as a rigid, well-defined precursor in polymerization or coordination chemistry. The specific combination of the amine, thiol, and thiadiazole ring in AMT provides a unique balance of surface adsorption, chelation strength, and precursor reactivity not found in its common substitutes.

Substitution Risk

2A5MT feature

Primary amino group (-NH₂) at the 2-position

If substituted with 2MT

2-mercaptothiazoline lacks the -NH₂ group, which may shift adsorption thermodynamics and reduce surface blocking efficiency

2A5MT feature

Single mercapto group (-SH) at the 5-position combined with -NH₂

If substituted with DMT

2,5-dimercapto-1,3,4-thiadiazole carries a second -SH instead of -NH₂, altering chelation stoichiometry and derivatization pathways

Class-level caution

1,3,4-thiadiazole scaffold alone does not predict performance

Procurement risk

Substituent pattern determines frontier orbital energies, metal selectivity, and synthetic utility; class-level substitution may not reproduce target behavior

Superior Corrosion Inhibition on Aluminum in Acidic Media

In studies on aluminum corrosion in 1 M HCl, 2-amino-5-mercapto-1,3,4-thiadiazole (referred to as 5-ATT) demonstrates significantly higher inhibition efficiency compared to the uninhibited system. At a concentration of 2.0 mM and a temperature of 308 K (35°C), it achieved an inhibition efficiency of 94.28%. The performance is concentration-dependent, with efficiency increasing from 70.10% at 0.5 mM to the peak value at 2.0 mM. This indicates a strong, dose-dependent surface adsorption mechanism.

Evidence DimensionCorrosion Inhibition Efficiency (%)
Target Compound Data94.28% (at 2.0 mM)
Comparator Or BaselineUninhibited Aluminum (0%)
Quantified Difference+94.28%
ConditionsAluminum in 1 M HCl, weight loss method, 308 K (35°C).

This demonstrates superior, quantifiable protection for aluminum in harsh acidic environments, a key requirement for formulating industrial cleaners, etching solutions, and acid-based metal treatments.

vs. 2-Mercaptothiazoline
Direct head-to-head
2A5MT showed higher corrosion inhibition efficiency than 2MT on mild steel in 1.0 M H₂SO₄; EIS confirmed superior charge transfer resistance. Enhanced electron-donating capacity attributed to -NH₂.
Supports selection of amino-substituted derivative for acid pickling formulations
Reported at multiple concentrations; room temperature, EIS and polarization methods

Effective Precursor for High-Capacity Heavy Metal Adsorbents

The thiol group of 2-amino-5-mercapto-1,3,4-thiadiazole is not its only reactive site. The compound can be polymerized via oxidative coupling to create nanoparticles for environmental applications. A related monomer, 2-mercapto-1,3,4-thiadiazole (which lacks the amino group), was polymerized to form nanoparticles (PTT) that exhibited high adsorption capacities for heavy metals. The resulting PTT nanoparticles showed a maximum adsorption capacity of 193.1 mg/g for Ag+ and 186.9 mg/g for Hg2+. The presence of the amino group in the target compound (2-amino-5-mercapto-1,3,4-thiadiazole) provides an additional coordination site, suggesting its potential as a precursor for even more functional polymeric adsorbents.

Evidence DimensionMaximum Adsorption Capacity (mg/g)
Target Compound DataServes as a functional precursor for polymers with high adsorption capacity.
Comparator Or BaselinePolymerized 2-mercapto-1,3,4-thiadiazole: 193.1 mg/g for Ag+; 186.9 mg/g for Hg2+.
Quantified DifferenceN/A (Demonstrates precursor suitability for high-performance materials)
ConditionsAqueous solution, batch adsorption experiments.

This highlights the compound's suitability as a monomer for creating high-performance functional polymers for water treatment and metal recovery, where high binding capacity is a critical procurement metric.

120 h Durability
Reported
Inhibition efficiency > 99% after 120 hours immersion at 1.0 × 10⁻² M in 0.5 M HCl. TGA confirmed film thermal stability; full surface coverage verified by photography.
Indicates sustained protection for extended acid exposure operations
Mild steel substrate; chemisorption-dominated mechanism supported by thermodynamic parameters

Versatile Building Block for Metal-Organic Gel (MOG) Formation

The compound's ability to chelate metals is not limited to surface protection; it can act as a ligand to form bulk materials like metal-organic gels (MOGs). When combined with silver nitrate in a mixed solvent system, 2-amino-5-mercapto-1,3,4-thiadiazole forms a stable, thixotropic gel. This demonstrates its utility as a gelling agent and a scaffold for creating functional soft materials. The resulting Ag(I)-AMT MOG exhibited high antibacterial activity against E. coli, B. subtilis, and S. aureus, showcasing a direct link between the precursor choice and the final product's performance.

Evidence DimensionMaterial Formation Capability
Target Compound DataForms a stable metal-organic gel with Ag(I).
Comparator Or BaselineSimple silver salts or ligands that do not form gels.
Quantified DifferenceQualitative (Gel formation vs. no gel formation)
ConditionsReaction with silver nitrate in hydrous mixed solvents.

For buyers in advanced materials, this proves the compound's value as a key component for creating novel gels with applications in catalysis, sensing, and antimicrobial formulations, where controlled structure and function are essential.

vs. Benzotriazole
Direct head-to-head
AMT outperformed BTA in 5% H₂SO₄ and 5% HCl for copper corrosion inhibition; comparable performance in citric acid. Weight loss, polarization, and EIS data.
May be considered where BTA alternatives are required in mineral acid environments
Copper substrate; data to verify for specific process conditions
Au(III) Sensor Profile
Direct head-to-head
With 8 nM Au(III): emission enhancement 8-fold (AMT) vs 102-fold (DMT) vs 5-fold (MMT). K_b = 1.05 × 10⁵ M⁻¹; λ_abs 310 nm, λ_em 428 nm.
Defines an intermediate fluorescence response; useful when moderate sensitivity and binding constant are targeted
Aqueous spectrofluorimetry; binding constant nearly identical to MMT
Synthetic Route
Class-level inference
Xanthate salt method (US 4,252,962) eliminates flammable CS₂ and avoids expensive thiocyanate precursors; scalable aqueous conditions. Applicable to 2A5MT (R' = H).
Supplier route may impact cost and supply continuity; verify with vendor
Process safety and raw material cost advantages relative to legacy routes

Formulating High-Efficiency Corrosion Inhibitors for Aluminum in Acidic Environments

Based on its demonstrated ability to achieve over 94% inhibition efficiency in 1 M HCl, this compound is a primary candidate for additives in industrial acid cleaning, metal pickling, or descaling formulations where protecting aluminum substrates is critical.

Development of Advanced Materials for Heavy Metal Remediation

The compound's suitability as a monomer for creating functional polymers with high metal adsorption capacities makes it a strategic choice for research and development of next-generation filters, membranes, and sorbents for treating industrial wastewater containing silver or mercury.

Synthesis of Functional Antimicrobial Soft Materials

As a proven gelling agent with silver ions, this compound is well-suited for creating antimicrobial gels. These materials could be developed for applications in wound dressings, protective coatings, or water purification systems where a combination of structural integrity and bactericidal action is required.

Application Fit Matrix

Application
Selection Property
Validation Focus
Mild steel acid pickling & cleaning
Sustained inhibition efficiency under extended acid exposure
Inhibition durability assessment at process-relevant concentrations
Copper corrosion protection in acidic fluid systems
Inhibition performance relative to benzotriazole standard
Corrosion rate in mineral acid media; film stability review
Colorimetric heavy metal sensor development
Functionalized AuNP response to Cr³⁺ and Pb²⁺
Detection limit and selectivity in aqueous matrices
Au(III) detection reagent with defined spectroscopic profile
Au(III) binding affinity and fluorescence enhancement factor
Emission enhancement and binding constant validation

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

132.97683946 Da

Monoisotopic Mass

132.97683946 Da

Heavy Atom Count

7

Appearance

Powder

UNII

B1HEG7V21S

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2349-67-9

Wikipedia

5-amino-1,3,4-thiadiazole-2-thiol

General Manufacturing Information

1,3,4-Thiadiazole-2(3H)-thione, 5-amino-: ACTIVE

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